piperidine-1-carboximidothioic acid
Description
Piperidine-1-carboximidothioic acid is a piperidine derivative featuring a carboximidothioic acid functional group (-C(=S)-NH-OH). The substitution of oxygen with sulfur in the carboximidothioic acid group may influence hydrogen bonding, solubility, and chemical stability compared to oxygen-containing analogs like carboxamidines or carboxylic acids . Such compounds are often explored in pharmaceutical and materials science research, particularly for applications like CO₂ capture or enzyme inhibition .
Properties
IUPAC Name |
piperidine-1-carboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQMZVFUXRQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-1-carboximidothioic acid typically involves multicomponent reactions. One efficient method includes the use of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI (trimethylsilyl iodide) in methanol at room temperature . This method provides moderate to good yields of the desired product.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and cycloaddition reactions. For instance, palladium and rhodium hydrogenation are used to achieve the desired piperidine derivatives by combining multiple reactions in one step .
Chemical Reactions Analysis
Types of Reactions
Piperidine-1-carboximidothioic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often employ hydrogenation techniques using palladium or rhodium catalysts.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of palladium or rhodium catalysts.
Substituting agents: Such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
Piperidine-1-carboximidothioic acid and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of piperidine-1-carboximidothioic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt . These interactions can lead to various physiological effects, including apoptosis induction in cancer cells and modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of piperidine-1-carboximidothioic acid with related compounds:
Key Differences in Reactivity and Stability
Hydrogen Bonding and Crystallinity: Piperidine-1-carboximidamide forms a two-dimensional hydrogen-bonded network via N–H⋯N interactions, critical for CO₂ absorption . this compound’s -SH and -OH groups could enable diverse H-bonding patterns, though this remains speculative without experimental data.
Synthesis Routes :
- Piperidine-1-carboximidamide is synthesized via O-methylisourea sulfate and piperidine under reflux, followed by NaOH treatment . A similar route might apply to the thioic acid analog, substituting sulfur-containing reagents.
- Carbamimidothioic acid esters are typically prepared via thioamide formation reactions, such as the reaction of thiourea derivatives with alkyl halides .
Thermodynamic Stability: X-ray data for piperidine-1-carboximidamide reveal a stable chair conformation for the piperidine ring and planar guanidine moiety . Thioic acid derivatives may exhibit conformational flexibility due to longer C–S bonds (≈1.81 Å vs.
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